1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone
Overview
Description
“1-(2-(6-Bromopyridin-2-yl)morpholino)ethanone” is a chemical compound used in scientific research . It is an active pharmaceutical ingredient and an pharmaceutical adjuvant . It is a colorless to yellow to brown liquid or solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13BrN2O2 . The molecular weight is 285.14 .Scientific Research Applications
Antibacterial Activity : A study on novel synthesized pyrazole derivatives, including those derived from 4-morpholino acetophenone, indicated potential antibacterial activity. These derivatives were effective against bacteria such as Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).
Synthesis of Pyridylcarbene : A study demonstrated the synthesis of various pyridylcarbene intermediates, including 1-(6-Bromopyridin-2-yl)ethanone, through thermal decomposition. These intermediates have potential applications in chemical synthesis (Abarca, Ballesteros, & Blanco, 2006).
Immunosuppressors and Cytotoxicity : The compound 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone showed potent immunosuppressive activity against macrophages and T-lymphocytes. It also exhibited cytotoxicity against various cancer cell lines (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
HIV-1 Replication Inhibitors : A study identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. These derivatives include morpholinoethanone compounds showing promise against HIV-1 replication (Che et al., 2015).
Catalytic Synthesis of Heteroarylpyridines : The use of 6-substituted 2-bromopyridines, such as morpholino derivatives, has been applied in the catalytic synthesis of heteroarylpyridines. This process is significant for creating a variety of chemical compounds (Hagui et al., 2016).
Analgesic and Ulcerogenic Activity : Novel pyrimidine derivatives, including morpholinomethyl amino compounds, were synthesized and tested for analgesic and ulcerogenic activity. Some of these compounds showed significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012).
Microwave-Assisted Synthesis of Novel Compounds : The microwave-assisted synthesis of novel pyrimidine derivatives and thiazolidinones, starting from 1-(4-morpholinophenyl)ethanone, indicated potential in the development of new chemical entities with antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Enantioselective Synthesis of Morpholinones : A study documented the enantioselective synthesis of morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols, emphasizing the significance of morpholine derivatives in organic synthesis and medicinal chemistry (He, Wu, Wang, & Zhu, 2021).
Cancer Drug Targeting : A new class of protein kinase inhibitor, including 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, targets the DNA repair pathway in cancer cells. These inhibitors showed potential in enhancing existing cancer therapies (Kashishian et al., 2003).
properties
IUPAC Name |
1-[2-(6-bromopyridin-2-yl)morpholin-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)14-5-6-16-10(7-14)9-3-2-4-11(12)13-9/h2-4,10H,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONIGROQZEXBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCOC(C1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217705 | |
Record name | Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1316221-41-6 | |
Record name | Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316221-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[2-(6-bromo-2-pyridinyl)-4-morpholinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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